molecular formula C13H17BClFO2 B13636094 3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester

3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester

Cat. No.: B13636094
M. Wt: 270.54 g/mol
InChI Key: USQAMSIEFYVVQY-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester typically involves the reaction of 3-Chloro-5-fluorobenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions.

    Oxidation: The boronic ester can be oxidized to form alcohols or other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

    Protodeboronation: Acids (e.g., HCl) and solvents (e.g., methanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide) and solvents (e.g., water).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Benzyl derivatives.

    Oxidation: Alcohols or ketones.

Scientific Research Applications

3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester is used in various scientific research applications:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or pseudohalide.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylboronic Acid Pinacol Ester
  • 3-Fluorophenylboronic Acid Pinacol Ester
  • 3-Cyanophenylboronic Acid Pinacol Ester

Uniqueness

3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester is unique due to the presence of both chloro and fluoro substituents on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution can provide distinct electronic and steric effects compared to other boronic esters.

Properties

Molecular Formula

C13H17BClFO2

Molecular Weight

270.54 g/mol

IUPAC Name

2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO2/c1-12(2)13(3,4)18-14(17-12)8-9-5-10(15)7-11(16)6-9/h5-7H,8H2,1-4H3

InChI Key

USQAMSIEFYVVQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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